2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a cyclooctylmethyl group, and a hydroxyphenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-hydroxyphenylacetic acid: This can be achieved through the hydroxylation of phenylacetic acid using suitable oxidizing agents.
Formation of 3-hydroxyphenylacetyl chloride: The 3-hydroxyphenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Amidation reaction: The 3-hydroxyphenylacetyl chloride is reacted with cyclooctylmethylamine to form the desired amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylacetone or 3-hydroxybenzaldehyde.
Reduction: Formation of N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The chloro group can participate in electrophilic interactions, while the cyclooctylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide
- 2-Chloro-N-(cyclooctylmethyl)-N-(2-hydroxyphenyl)acetamide
- 2-Chloro-N-(cyclooctylmethyl)-N-(3-methoxyphenyl)acetamide
Uniqueness
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide is unique due to the specific position of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro, cyclooctylmethyl, and hydroxyphenyl groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c18-12-17(21)19(15-9-6-10-16(20)11-15)13-14-7-4-2-1-3-5-8-14/h6,9-11,14,20H,1-5,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSQFYJAYQEEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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